Diethyl Adipate: A Comprehensive Technical Guide
Diethyl Adipate: A Comprehensive Technical Guide
This guide provides an in-depth exploration of the chemical and physical properties of diethyl adipate, a versatile diester with significant applications across various scientific and industrial domains. Intended for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to offer a comprehensive understanding of this compound.
Introduction: The Versatility of a Diester
Diethyl adipate (DEA), with the CAS number 141-28-6, is the diethyl ester of adipic acid.[1][2] It is a clear, colorless, and oily liquid characterized by a faint, pleasant, and fruity odor.[1][3] This fatty acid ester is a workhorse molecule, finding utility as a plasticizer, solvent, and chemical intermediate in a multitude of applications.[4][5][6] Its low toxicity and biodegradability further enhance its appeal as an environmentally conscious choice in many formulations.[5] This guide will delve into the core physicochemical characteristics of diethyl adipate, its synthesis, spectral properties, and safety considerations, providing a robust resource for its effective application in research and development.
Molecular Structure and Identification
Understanding the molecular architecture of diethyl adipate is fundamental to appreciating its chemical behavior and physical properties.
Caption: 2D Chemical Structure of Diethyl Adipate.
Table 1: Chemical Identifiers for Diethyl Adipate
| Identifier | Value |
| CAS Number | 141-28-6[1] |
| Molecular Formula | C₁₀H₁₈O₄[7] |
| Molecular Weight | 202.25 g/mol [4] |
| IUPAC Name | diethyl hexanedioate[8] |
| Synonyms | Adipic acid, diethyl ester; Diethyl hexanedioate; Ethyl adipate[1][9] |
| InChI | InChI=1S/C10H18O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h3-8H2,1-2H3[1] |
| InChIKey | VIZORQUEIQEFRT-UHFFFAOYSA-N[1] |
| SMILES | CCOC(=O)CCCCC(=O)OCC[4] |
Physicochemical Properties
The physical properties of diethyl adipate dictate its behavior in various systems and are crucial for its application as a solvent and plasticizer.
Table 2: Key Physical Properties of Diethyl Adipate
| Property | Value | Source(s) |
| Appearance | Clear, colorless to pale yellow oily liquid | [2][7] |
| Odor | Pleasant, fruity, vinous-oily | [1][3][7] |
| Melting Point | -20 to -19 °C | [2][7][10] |
| Boiling Point | 251 °C | [2][7][10] |
| Density | 1.009 g/mL at 25 °C | [7][10] |
| Refractive Index (n²⁰/D) | 1.427 | [2][7][10] |
| Flash Point | >110 °C (>230 °F) | [3][11] |
| Water Solubility | Insoluble to slightly soluble (<0.1 g/L to 4230 mg/L at 20 °C) | [4][7][8] |
| Solubility in Organic Solvents | Soluble in ethanol and other organic solvents | [4][7] |
| Vapor Pressure | 0.058 mm Hg at 25 °C | [12] |
The low volatility, indicated by its high boiling point and low vapor pressure, makes diethyl adipate a suitable solvent in formulations where controlled evaporation is desired.[6] Its excellent solubility in organic solvents allows for its use in a wide range of non-aqueous systems.[4][7]
Synthesis of Diethyl Adipate
The primary industrial synthesis of diethyl adipate is achieved through the Fischer esterification of adipic acid with ethanol in the presence of an acid catalyst.[2][10]
Caption: General workflow for the synthesis of diethyl adipate.
Experimental Protocol: Laboratory Scale Synthesis
This protocol outlines a standard laboratory procedure for the synthesis of diethyl adipate.
Materials:
-
Adipic acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine adipic acid and an excess of absolute ethanol. Add a few boiling chips.
-
Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours to drive the equilibrium towards the product.
-
Work-up: After cooling, transfer the reaction mixture to a separatory funnel.
-
Neutralization: Wash the organic layer sequentially with water and then with a 5% sodium bicarbonate solution to neutralize the acidic catalyst. Check the aqueous layer with litmus paper to ensure it is no longer acidic.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Purification: Filter to remove the drying agent. The crude diethyl adipate can then be purified by distillation under reduced pressure to obtain the final product.
Causality in Experimental Choices: The use of excess ethanol and the removal of water (often facilitated by a Dean-Stark trap in larger-scale syntheses) are crucial to shift the reaction equilibrium towards the formation of the ester, thereby maximizing the yield, in accordance with Le Châtelier's principle. The washing steps are essential for removing the acid catalyst and any unreacted adipic acid, ensuring the purity and stability of the final product.
Spectroscopic Characterization
Spectroscopic data is vital for the structural confirmation and purity assessment of diethyl adipate.
Infrared (IR) Spectroscopy: The IR spectrum of diethyl adipate exhibits characteristic absorption bands for an ester. A strong C=O stretching vibration is typically observed around 1735 cm⁻¹, and C-O stretching vibrations appear in the region of 1250-1000 cm⁻¹.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides distinct signals corresponding to the different proton environments in the molecule. A triplet for the methyl protons (-CH₃) of the ethyl groups, a quartet for the methylene protons (-CH₂-) of the ethyl groups, and multiplets for the methylene protons of the adipic acid backbone are expected.[8]
-
¹³C NMR: The carbon NMR spectrum shows characteristic peaks for the carbonyl carbon of the ester, the methylene carbons of the ethyl groups, the methyl carbons of the ethyl groups, and the methylene carbons of the adipic acid chain.[13]
Mass Spectrometry (MS): The electron ionization mass spectrum of diethyl adipate will show a molecular ion peak (M⁺) at m/z 202, corresponding to its molecular weight.[14][15] Fragmentation patterns characteristic of esters will also be observed.
Applications in Research and Industry
Diethyl adipate's favorable properties lend it to a wide array of applications:
-
Plasticizer: It is extensively used to enhance the flexibility and durability of polymers such as polyvinyl chloride (PVC) and in the formation of ethylcellulose-based coating membranes for controlled drug release.[2][12]
-
Solvent: Its utility as a solvent is prominent in the formulation of coatings, adhesives, and cosmetics.[1][5] It also serves as a "green" organic solvent for certain extraction processes.[10]
-
Chemical Intermediate: Diethyl adipate is a precursor in the synthesis of other valuable chemicals, including 1,6-hexanediol and oligoadipamides for protective coatings.[7][10][16]
-
Cosmetics and Personal Care: In this sector, it functions as an emollient, skin-conditioning agent, and fragrance ingredient.[2][7][17]
-
Flavor and Fragrance: It is used as a solvent, modifier, and fixative in flavor and fragrance compositions.[7][10]
Safety and Handling
While generally considered to have low toxicity, proper handling of diethyl adipate is essential in a laboratory or industrial setting.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[11][18]
-
Handling: Use in a well-ventilated area to avoid inhalation of vapors.[11][18] Wash hands thoroughly after handling.[11]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances such as strong oxidizing agents.[11][19][20]
-
First Aid: In case of eye contact, flush with plenty of water for at least 15 minutes.[11] For skin contact, wash with soap and water.[11] If inhaled, move to fresh air.[11] If ingested, do not induce vomiting and seek medical attention.[11]
Fire Safety: Diethyl adipate has a high flash point, indicating a low fire hazard.[11] In case of a fire, use carbon dioxide, dry chemical powder, or water spray to extinguish.[11]
Conclusion
Diethyl adipate is a chemically stable and versatile diester with a well-characterized profile of physical and chemical properties. Its utility as a plasticizer, solvent, and synthetic intermediate is well-established across numerous scientific and industrial fields. A thorough understanding of its properties, synthesis, and safe handling practices, as outlined in this guide, is paramount for its effective and responsible application.
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